3-amino-3-(4-nitrophenyl)propanoic Acid
Overview
Description
3-Amino-3-(4-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . This compound is characterized by the presence of an amino group (-NH2) and a nitrophenyl group (-C6H4NO2) attached to a propanoic acid backbone. It is commonly used in various chemical and biochemical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
It is known that this compound is used in peptide synthesis , suggesting that it may interact with proteins or enzymes involved in this process.
Mode of Action
As a compound used in peptide synthesis , it likely interacts with its targets to facilitate the formation of peptide bonds.
Biochemical Pathways
Given its role in peptide synthesis , it may influence pathways involving protein synthesis or modification.
Result of Action
Given its use in peptide synthesis , it may contribute to the formation of specific peptide structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-(4-nitrophenyl)propanoic acid typically involves the reaction of 4-nitroaniline with acrylic acid under specific conditions . The reaction proceeds through a series of steps including nitration, reduction, and amination to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize efficiency. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(4-nitrophenyl)propanoic acid undergoes various chemical reactions including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas (H2) are employed.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are used.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 3-amino-3-(4-aminophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Amino-3-(4-nitrophenyl)propanoic acid is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 3-Amino-3-(2-nitrophenyl)propanoic acid
- 3-Amino-3-(4-methylphenyl)propanoic acid
- 3-Amino-3-(4-chlorophenyl)propanoic acid
Comparison: Compared to its analogs, 3-amino-3-(4-nitrophenyl)propanoic acid is unique due to the presence of the nitro group at the para position, which significantly influences its reactivity and interaction with biological targets. This structural feature imparts distinct electronic and steric properties, making it a valuable compound in various research applications .
Properties
IUPAC Name |
3-amino-3-(4-nitrophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQPVKJZKRICRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956447 | |
Record name | 3-Amino-3-(4-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50956447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131690-59-0, 35005-61-9 | |
Record name | (-)-β-Amino-4-nitrobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131690-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-3-(4-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50956447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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